molecular formula C17H15N3O B14433564 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide CAS No. 77049-30-0

5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide

Cat. No.: B14433564
CAS No.: 77049-30-0
M. Wt: 277.32 g/mol
InChI Key: YIBNJUPHRRPTTG-UHFFFAOYSA-N
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Description

5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, two phenyl groups at the N and 2 positions, and a carboxamide group at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-phenylbenzimidamides and iodobenzenes or bromobenzenes in a one-pot synthesis, which includes a palladium-catalyzed N-arylation and a copper-catalyzed C-H functionalization/C-N bond formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods include the Debus-Radziszewski synthesis and the Wallach synthesis, which are well-established for the production of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-N,2-diphenyl-1H-imidazole-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications, making it a valuable compound in research and industry .

Properties

CAS No.

77049-30-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-methyl-N,2-diphenyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-15(17(21)19-14-10-6-3-7-11-14)20-16(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,20)(H,19,21)

InChI Key

YIBNJUPHRRPTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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